Mesalazine-13C6 Hydrochloride
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Overview
Description
Mesalazine-13C6 Hydrochloride, also known as 5-Aminosalicylic acid-13C6 hydrochloride, is a carbon-13 labeled derivative of mesalazine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of mesalazine. Mesalazine itself is an anti-inflammatory drug used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-13C6 Hydrochloride involves the incorporation of carbon-13 isotopes into the mesalazine molecule. This is typically achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The process involves:
Nitration: The nitration of carbon-13 labeled benzene to produce nitrobenzene-13C6.
Reduction: The reduction of nitrobenzene-13C6 to aniline-13C6.
Diazotization: The diazotization of aniline-13C6 followed by a Sandmeyer reaction to introduce the carboxyl group, forming 5-aminosalicylic acid-13C6.
Hydrochloride Formation: The final step involves the conversion of 5-aminosalicylic acid-13C6 to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Mesalazine-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions
Major Products:
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields the amine form of the compound.
Substitution: Results in halogenated derivatives
Scientific Research Applications
Mesalazine-13C6 Hydrochloride is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesalazine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Inflammatory Bowel Disease Research: Understanding the mechanism of action and therapeutic effects in treating inflammatory bowel diseases.
Drug Development: Used in the development of new formulations and delivery systems for mesalazine .
Mechanism of Action
The exact mechanism of action of Mesalazine-13C6 Hydrochloride is not fully understood, but it is believed to exert its effects through:
Inhibition of Prostaglandin Synthesis: Reducing inflammation by inhibiting the cyclooxygenase pathway.
Interference with Leukotriene Synthesis: Preventing leukocyte migration and reducing inflammation.
Scavenging Free Radicals: Acting as a potent scavenger of free radicals, thereby reducing oxidative stress
Comparison with Similar Compounds
Mesalazine: The non-labeled form of the compound.
Sulfasalazine: A prodrug that is metabolized to mesalazine in the body.
Olsalazine: Another prodrug that releases mesalazine upon metabolism .
Uniqueness: Mesalazine-13C6 Hydrochloride is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of mesalazine is crucial .
Properties
IUPAC Name |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSNTURHSOKTM-BVNCJLROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678680 |
Source
|
Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-47-3 |
Source
|
Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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